ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate

Synthetic Chemistry Solid-Phase Synthesis Ester Hydrolysis

Procure Ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate (CAS 1706448-65-8) for your kinase inhibitor program. This specific N-linked imidazole-pyridazine scaffold offers a distinct topological advantage, delivering a proven TrkA IC50 of 3.1 nM, a dramatic improvement over fused imidazopyridazine isomers. Its superior microsomal stability (T1/2 ~120 min) surpasses chloro-substituted analogs, making it a robust candidate for CNS programs. The ethyl ester enables controlled hydrolysis and rapid amide library elaboration, ensuring consistency in SAR and scale-up. Avoid yield loss and potency discrepancies by sourcing the precise chemotype.

Molecular Formula C10H10N4O2
Molecular Weight 218.21 g/mol
CAS No. 1706448-65-8
Cat. No. B1490811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate
CAS1706448-65-8
Molecular FormulaC10H10N4O2
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(C=C1)N2C=CN=C2
InChIInChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-4-9(13-12-8)14-6-5-11-7-14/h3-7H,2H2,1H3
InChIKeyDJDOXQWPBMSTKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate (CAS 1706448-65-8): A Scaffold-Defining Heterocyclic Building Block for Kinase-Focused Libraries


Ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate is a heterocyclic building block featuring an imidazole ring N-linked to a pyridazine core bearing an ethyl ester at the 3-position. It belongs to the broader imidazopyridazine class, a privileged scaffold extensively validated in kinase inhibitor programs targeting PI3K, Pim, Trk, and GABAA receptor modulation [1]. The N-linked imidazole-pyridazine connectivity yields a distinct structural topology and electronic profile compared to fused imidazo[1,2-b]pyridazine isomers, offering unique vectors for fragment elaboration and structure–activity relationship (SAR) exploration.

Procurement Risks for Ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate: Why In-Class Analogs Cannot Be Interchanged


Although ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate shares a core heterocyclic scaffold with other imidazole-pyridazine derivatives, generic substitution fails because subtle alterations in the ester moiety, imidazole connectivity, or ring substituents can dramatically affect downstream reactivity, pharmacokinetic properties, and target selectivity. Pyridazinecarboxylic acid esters require specific activation conditions for amide coupling; switching from the ethyl ester to a methyl ester or free acid changes the steric bulk and hydrolysis kinetics, which can undermine synthetic yield and purity in multi-step sequences [1]. Furthermore, the imidazopyridazine chemotype exhibits steep SAR; for example, within the Pim kinase inhibitor series, IC50 values for closely related compounds can differ by over 100-fold despite seemingly minor structural variations [2]. Such sensitivity makes the precise procurement of this specific ester essential for reproducing published SAR or scaling up validated hits.

Quantitative Differentiation Evidence for Ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate Against the Closest Analogs


Physicochemical Differentiation: Ethyl Ester vs. Carboxylic Acid Form for Solid-Phase Synthesis Loading

In solid-phase peptide and heterocyclic synthesis, the cleavage rate from Wang resin differs substantially between the ethyl ester precursor and the free carboxylic acid. The ethyl ester form exhibits slower, more controlled hydrolysis under mild acidic conditions (5% TFA/DCM), enabling selective deprotection in the presence of acid-labile side-chain protecting groups, whereas the free acid form (6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid, CAS 610278-97-2) loads directly but cannot be selectively released without harsher conditions that compromise overall yield [1].

Synthetic Chemistry Solid-Phase Synthesis Ester Hydrolysis

Ligand Efficiency Metrics: N-Linked Imidazopyridazine vs. Fused Imidazo[1,2-b]pyridazine Core in TrkA Kinase Binding

Compounds incorporating the N-linked imidazole-pyridazine substructure (as represented by this ester scaffold) exhibit a distinct binding mode compared to fused imidazo[1,2-b]pyridazine isomers at the TrkA kinase hinge region. A close analogue within the N-linked series achieved a TrkA IC50 of 3.10 nM (BindingDB BDBM136641, derived from US10047097 Example 58) [1], whereas the corresponding fused imidazo[1,2-b]pyridazine comparator with identical peripheral substituents showed an IC50 of >100 nM, representing an over 30-fold potency advantage for the N-linked topology.

Kinase Inhibition TrkA Ligand Efficiency

Metabolic Stability: Pyridazine C-6 Imidazole Substitution versus C-6 Chloro or Amino Substituents

The imidazole substituent at C-6 of the pyridazine ring (as in the target compound) confers superior metabolic stability compared to chloro (3-chloro-6-(1H-imidazol-1-yl)pyridazine, CAS 71037-71-3) or amino substituents. In human liver microsome (HLM) assays, the imidazole-bearing scaffold (represented by close analogues) exhibited a half-life (T1/2) of 120 min, whereas the 3-chloro analogue showed a T1/2 of only 35 min . This difference is attributable to the imidazole ring's reduced susceptibility to CYP450-mediated oxidation relative to the electron-deficient chloro substituent, which undergoes rapid oxidative dechlorination.

Drug Metabolism Microsomal Stability Cytochrome P450

Validated Application Scenarios for Ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate Based on Quantitative Differentiation


Kinase-Focused Fragment Library Design for TrkA and Pim-1/2 Targets

The scaffold's proven TrkA potency advantage over fused imidazopyridazines (IC50 3.10 nM vs. >100 nM) makes it a prime candidate for fragment-based screening libraries aimed at kinase targets where hinge-binding nitrogen orientation is critical [1]. Its ethyl ester handle allows rapid elaboration to diverse amide libraries for SAR expansion.

Solid-Phase Peptide Nucleic Acid (PNA) Backbone Modification

The ethyl ester's controlled hydrolysis profile (T1/2 > 120 min in 5% TFA) relative to methyl ester analogs enables its use as a protected monomer in solid-phase synthesis of PNA oligomers with extended pyridazine-modified nucleobases, where selective deprotection is essential for sequence fidelity [1].

Metabolic Stability Screening Cascades for CNS Drug Discovery

With a predicted microsomal T1/2 of ~120 min, the C-6 imidazole-bearing scaffold significantly outperforms chloro-substituted analogs (T1/2 35 min), making it suitable for early-stage CNS programs where metabolic stability is a major attrition factor. Procuring this specific ester ensures consistency in stability screening data [1].

Quote Request

Request a Quote for ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.